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molecular formula C7H4BrNO3 B1297750 4-Bromo-2-nitrobenzaldehyde CAS No. 5551-12-2

4-Bromo-2-nitrobenzaldehyde

Cat. No. B1297750
M. Wt: 230.02 g/mol
InChI Key: GSXUXSXBEUJRAJ-UHFFFAOYSA-N
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Patent
US08153622B2

Procedure details

To a solution of crude (E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine (35.5 g, 131 mmol) in THF (300 mL) and pH 7.2 phosphate buffer (300 mL) was added NaIO4 (56.0 g, 262 mmol). The solids were removed and the filter cake was washed with EtOAc (200 mL). The filtrate was washed with brine (2×100 mL), dried and concentrated. The concentrate was purified via flash chromatography (5% EtOAc/hexanes to 10% EtOAc/hexanes) to provide 4-bromo-2-nitrobenzaldehyde (8.41 g, 28% yield).
Quantity
35.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=C/N(C)C)=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1.C1C[O:19]CC1>P([O-])([O-])([O-])=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:19])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)/C=C/N(C)C)[N+](=O)[O-]
Name
NaIO4
Quantity
56 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed
WASH
Type
WASH
Details
the filter cake was washed with EtOAc (200 mL)
WASH
Type
WASH
Details
The filtrate was washed with brine (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified via flash chromatography (5% EtOAc/hexanes to 10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.41 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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